molecular formula C11H11F6N B1322077 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine CAS No. 290297-43-7

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Cat. No.: B1322077
CAS No.: 290297-43-7
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C11H11F6N and its molecular weight is 271.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • Clinical Relevance: Compound 3, a variant of 3,5-bis(trifluoromethyl)phenyl, acts as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It has shown efficacy in pre-clinical tests relevant to emesis (vomiting) and depression treatment (Harrison et al., 2001).

Synthesis of Novel Polyimides

  • Material Science Application: Novel fluorinated aromatic diamine monomers, including variants of 3,5-bis(trifluoromethyl)phenyl, have been synthesized for the development of new fluorine-containing polyimides. These polyimides demonstrate good thermal stability, solubility in polar organic solvents, and have excellent mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).

LC-MS/MS Analysis of Biogenic Amines

  • Analytical Chemistry: 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a related compound, has been used as a derivatization reagent for the determination of biogenic amines (like histamine and tyramine) in beverages. This application is critical for food safety and quality control measures (Jastrzębska et al., 2018).

Copolyimides with Chalcone and Phosphine Oxide

  • Polymer Chemistry: Compounds with 3,5-bis(trifluoromethyl)phenyl have been used in the synthesis of copolyimides that exhibit excellent solubility, good thermal stability, and useful photoreactive properties. These materials have potential applications in adhesives and coatings [(Wang et al., 2008)](https://consensus.app/papers/synthesis-characterization-copolyimides-containing-wang/23bee7c102c55880b5c0f7e89251c6a5/?utm_source=chatgpt).

Optical Transparency and Low Dielectric Constant in Fluorinated Polyimides

  • Electronics and Optoelectronics: Synthesis of fluorinated polyimides using 3,5-bis(trifluoromethyl)phenyl has led to materials with high optical transparency, low dielectric constants, and excellent thermal stability. These characteristics make them highly suitable for electronic and optoelectronic applications (Tao et al., 2009).

Inhibition of NF-kappaB and AP-1 Gene Expression

  • Pharmacological Research: Compounds derived from 3,5-bis(trifluoromethyl)phenyl have shown potential as inhibitors of NF-kappaB and AP-1 gene expression, which are important targets in cancer and inflammation research (Palanki et al., 2000).

Synthesis of Star-Shaped Imide Compounds

  • Polymer Synthesis: Novel star-shaped imide compounds containing bis(trifluoromethyl)phenyl side groups have been synthesized, characterized, and their optical and electrical properties evaluated. Such materials have potential applications in advanced materials science and engineering (Jeon & Yoon, 2012).

Mechanism of Action

Mode of Action

It has been suggested that it may function as a hydrogen bonding phase-transfer catalyst, capable of activating substrates and subsequently stabilizing partially developing negative charges (eg, oxyanions) in the transition states . This could potentially lead to changes in the activity of target enzymes or receptors, altering their function .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been used in the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE), a chiral intermediate for complicated pharmaceutical drugs and biologically active molecules . The production process involves a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key factors .

Pharmacokinetics

The production of (s)-3,5-btpe using a whole-cell catalyst in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition has been reported . In this system, the ratio of substrate to catalyst (S/C) was increased, leading to high production of (S)-3,5-BTPE .

Result of Action

The result of the compound’s action can vary depending on the context. In the production of (S)-3,5-BTPE, the compound acts as a substrate for the bioreduction process, leading to the production of the desired chiral intermediate . The yield of this process can be influenced by various factors, including the presence of a deep-eutectic solvent and the oxygen conditions .

Action Environment

The action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine can be influenced by environmental factors. For instance, the production of (S)-3,5-BTPE was found to be more efficient under microaerobic conditions compared to oxygen-sufficient conditions . Additionally, the introduction of choline chloride:trehalose (ChCl:T, 1:1 molar ratio) into the reaction system, which increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further increased the yields .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing trifluoromethyl groups can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621553
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290297-43-7
Record name [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290297-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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